4-Hydrazino-4-pyridin-4-YL-butylamine
Overview
Description
4-Hydrazino-4-pyridin-4-YL-butylamine is a chemical compound with the molecular formula C9H16N4 It is characterized by the presence of a hydrazino group attached to a pyridine ring, which is further connected to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-4-pyridin-4-YL-butylamine typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an ethanol solvent, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazino-4-pyridin-4-YL-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted hydrazino derivatives.
Scientific Research Applications
4-Hydrazino-4-pyridin-4-YL-butylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Hydrazino-4-pyridin-4-YL-butylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
4-Hydrazino-5H-pyridazino [4,5-b]indole: Known for its thromboxane synthetase inhibitor activity.
4-Hydrazine[4,5-a]indole: Exhibits antihypertensive activity similar to hydralazine.
Uniqueness: 4-Hydrazino-4-pyridin-4-YL-butylamine stands out due to its unique structural combination of a hydrazino group and a pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations and potential therapeutic applications.
Biological Activity
4-Hydrazino-4-pyridin-4-YL-butylamine is a synthetic compound characterized by its unique structural features, including a hydrazino group attached to a pyridine ring, which is further connected to a butylamine chain. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The hydrazino group allows the compound to form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications, including anticancer and antimicrobial effects.
Anticancer Properties
Research has shown that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on related hydrazine derivatives have indicated that they can act as antagonists of retinoid X receptor alpha (RXRα), which plays a pivotal role in cancer development. The evaluation of these derivatives demonstrated promising antiproliferative activities against various cancer cell lines, including HepG2 and A549, with IC50 values indicating effective inhibition of cell viability .
Antimicrobial Activity
In addition to anticancer properties, there is ongoing research into the antimicrobial effects of this compound. The compound's ability to interact with bacterial enzymes suggests potential as an antimicrobial agent. Preliminary studies indicate that similar hydrazine derivatives can inhibit bacterial growth by disrupting essential metabolic pathways.
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | IC50 Values (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | 4-Hydrazino-5H-pyridazino[4,5-b]indole | 10 - 20 | RXRα antagonism; apoptosis induction |
Antimicrobial | Various hydrazine derivatives | 5 - 50 | Enzyme inhibition; disruption of metabolic pathways |
Enzyme Inhibition | Hydrazine-based compounds | Varies | Covalent bonding to active sites |
Detailed Research Findings
- Anticancer Studies : A series of hydrazine derivatives were synthesized and tested for their anticancer activity as RXRα antagonists. Among these, compounds with a pyridine substitution showed enhanced antiproliferative effects compared to others, suggesting the importance of structural modifications in enhancing biological activity .
- Mechanistic Insights : The interaction between the hydrazino group and enzyme active sites was explored through various kinetic studies. These studies revealed that the compound could significantly reduce enzyme activity by forming stable complexes, thereby affecting cellular signaling pathways involved in cancer progression .
- Pharmacological Potential : The pharmacological profile of this compound is being investigated for its potential use in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neuroreceptors.
Properties
IUPAC Name |
4-hydrazinyl-4-pyridin-4-ylbutan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c10-5-1-2-9(13-11)8-3-6-12-7-4-8/h3-4,6-7,9,13H,1-2,5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLBSRFTPJVPAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCCN)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587664 | |
Record name | 4-Hydrazinyl-4-(pyridin-4-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-11-5 | |
Record name | 4-Hydrazinyl-4-(pyridin-4-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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